molecular formula C16H15N3O5S B11014731 (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide CAS No. 349434-16-8

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide

Cat. No.: B11014731
CAS No.: 349434-16-8
M. Wt: 361.4 g/mol
InChI Key: MDKDRJGQCOTDPW-RMKNXTFCSA-N
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Description

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a sulfamoylphenyl group connected through a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The addition of a sulfonamide group to another phenyl ring.

    Coupling Reaction: The two functionalized phenyl rings are then coupled through a prop-2-enamide linkage under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by coupling reactions in reactors designed to handle the specific conditions required for each step. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Further oxidized nitrophenyl derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl and sulfamoyl groups can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-nitrophenyl)-N-[(4-aminophenyl)methyl]prop-2-enamide: Similar structure but with an amino group instead of a sulfamoyl group.

    (E)-3-(4-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide: Similar structure but with the nitro group on a different position of the phenyl ring.

Uniqueness

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide is unique due to the specific positioning of the nitro and sulfamoyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

349434-16-8

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C16H15N3O5S/c17-25(23,24)15-7-4-13(5-8-15)11-18-16(20)9-6-12-2-1-3-14(10-12)19(21)22/h1-10H,11H2,(H,18,20)(H2,17,23,24)/b9-6+

InChI Key

MDKDRJGQCOTDPW-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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